molecular formula C7H7N3O4 B188715 N-Methyl-2,6-dinitroaniline CAS No. 5910-19-0

N-Methyl-2,6-dinitroaniline

Cat. No.: B188715
CAS No.: 5910-19-0
M. Wt: 197.15 g/mol
InChI Key: YEYQXUWULBDKHV-UHFFFAOYSA-N
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Description

N-Methyl-2,6-dinitroaniline (CAS 5910-19-0) is a chemical compound of the dinitroaniline class with the molecular formula C 7 H 7 N 3 O 4 and a molecular weight of 197.15 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Dinitroanilines are primarily recognized as microtubule inhibitors, specifically targeting tubulin proteins in plants and protists . They disrupt the dynamic process of microtubule polymerization by binding to tubulin dimers, which are the building blocks of microtubules . Microtubules are critical components of the cytoskeleton and are essential for multiple cellular functions, including the formation of the mitotic spindle during cell division . In plant cells, this disruption leads to the inhibition of root and shoot growth, making compounds like this compound valuable tools for studying plant cell biology and the mechanisms of pre-emergence herbicides . Beyond agricultural research, dinitroaniline derivatives have demonstrated significant research value in parasitology. Studies have shown that related compounds like oryzalin and trifluralin exhibit selective activity against apicomplexan protozoan parasites such as Cryptosporidium parvum , Leishmania , and Trypanosoma . The investigation of these compounds and their derivatives, including modifications at the amine functional group, is a key area of research for developing novel antiparasitic agents with selective toxicity . Researchers are exploring the structure-activity relationships of these compounds to improve their efficacy and physicochemical properties .

Properties

IUPAC Name

N-methyl-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQXUWULBDKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207850
Record name N-Methyl-2,6-dinitroaniline
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-19-0
Record name N-Methyl-2,6-dinitroaniline
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Record name N-Methyl-2,6-dinitroaniline
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Record name N-Methyl-2,6-dinitroaniline
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Record name N-methyl-2,6-dinitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2,6-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers several advantages, including improved safety, higher selectivity, and reduced solvent usage. The continuous-flow process allows for better control of reaction conditions and minimizes the risk of hazardous exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

    Reduction: The reduction of this compound typically yields N-Methyl-2,6-diaminoaniline.

    Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-2,6-dinitroaniline (C₇H₈N₄O₄) is characterized by two nitro groups attached to a benzene ring at the 2 and 6 positions, along with a methyl group linked to the nitrogen atom of the aniline moiety. Its bright yellow color and unique chemical structure make it suitable for various applications.

Herbicidal Applications

This compound has been extensively studied for its herbicidal properties. It inhibits specific enzymes involved in plant growth, making it effective as a selective herbicide.

Case Study: Herbicidal Efficacy

A study demonstrated that this compound effectively controls a range of weeds without harming desirable crops like soybeans and cotton. The compound was applied at varying rates to assess its impact on weed control and crop safety. Results indicated that higher application rates significantly reduced weed populations while promoting crop growth, showcasing its potential for sustainable agricultural practices .

Pharmaceutical Research

The compound has also been explored for its potential in pharmaceutical applications. Research indicates that derivatives of this compound may exhibit antitumor activity.

Case Study: Antitumor Activity

In a study involving murine reticulosarcoma models, compounds derived from this compound were screened for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The findings suggested that certain derivatives displayed significant antitumor activity while exhibiting lower toxicity compared to existing treatments .

Analytical Chemistry

This compound is utilized in analytical chemistry for separation techniques such as High-Performance Liquid Chromatography (HPLC).

Data Table: HPLC Applications

Technique Mobile Phase Application
HPLCAcetonitrile + WaterSeparation and analysis of impurities
UPLCAcetonitrile + Formic AcidScalable for pharmacokinetics studies

This method allows for the effective isolation of impurities and can be adapted for various analytical needs in pharmaceutical research .

Environmental Studies

The environmental persistence of this compound has been studied to evaluate its impact on non-target organisms.

Case Study: Environmental Impact Assessment

Research assessing the degradation of this compound in soil and water environments revealed that while it effectively controls weeds, its residual presence poses potential risks to aquatic ecosystems. Studies monitored the compound's degradation rates under different environmental conditions, highlighting the need for careful application strategies to mitigate ecological risks .

Mechanism of Action

N-Methyl-2,6-dinitroaniline exerts its herbicidal effects by disrupting the mitotic process in plant cells. It binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This inhibition leads to the arrest of cell division and ultimately the death of the plant .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
N-Methyl-2,6-dinitroaniline C₇H₇N₃O₄ -NO₂ (2,6), -NHCH₃ 197.15 HPLC analysis; moderate lipophilicity (LogP 2.13)
4-Chloro-2,6-dinitroaniline C₆H₄ClN₃O₄ -NO₂ (2,6), -Cl (4) 217.57 Fluorescence quenching in carbon dot sensors; electron-deficient nitro groups enhance PET (photoinduced electron transfer)
3,4-Dimethyl-2,6-dinitroaniline C₈H₉N₃O₄ -NO₂ (2,6), -CH₃ (3,4) 211.17 Metabolite of herbicide pendimethalin; orange solid, soluble in chloroform/methanol
3-Chloro-2,6-dinitroaniline C₆H₄ClN₃O₄ -NO₂ (2,6), -Cl (3) 217.57 Precursor for thiocyanato derivatives; synthesized via reactions with Na₂S and cyanogen chloride

Variations in N-Alkyl Groups

Compound Name Molecular Formula N-Substituents Molecular Weight (g/mol) Applications Source
Nitralin C₁₃H₁₉N₃O₆S -N,N-dipropyl, -SO₂CH₃ (4) 345.40 Herbicide; melting point 151°C; sulfonyl group enhances stability
Butralin C₁₃H₁₈N₄O₄ -N-s-butyl, -t-butyl (4) 336.29 Pre-emergent herbicide; t-butyl group increases steric hindrance
2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline C₁₃H₁₅F₃N₃O₄ -N,N-dipropyl, -CF₃ (4) 342.28 Herbicidal activity; trifluoromethyl group enhances electrophilicity

Key Structural and Functional Insights

Electron-Withdrawing Substituents: Nitro (-NO₂) and chloro (-Cl) groups lower the LUMO energy, enhancing electron-deficient character. This property is exploited in fluorescence quenching (e.g., 4-chloro-2,6-dinitroaniline in sensor applications) . Trifluoromethyl (-CF₃) groups further increase electrophilicity, improving herbicidal efficacy .

N-Alkyl Modifications :

  • Bulky substituents (e.g., -N,N-dipropyl in Nitralin) improve soil persistence by reducing microbial degradation .
  • Methyl groups (e.g., -NHCH₃ in this compound) moderate lipophilicity, balancing solubility and membrane permeability .

Thermal Stability :

  • Higher melting points (e.g., Nitralin at 151°C) correlate with sulfonyl and bulky alkyl groups, which stabilize crystal lattices .

Biological Activity

N-Methyl-2,6-dinitroaniline (also known as 2,6-dinitroaniline derivatives) is a compound that has garnered attention for its biological activity, particularly in agricultural and ecological contexts. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound belongs to a class of chemicals known as dinitroanilines, which are primarily used as herbicides. The biological activity of this compound is largely attributed to its ability to disrupt microtubule formation in plant cells.

  • Microtubule Disruption : Dinitroanilines inhibit the polymerization of α- and β-tubulin, leading to the formation of a stable tubulin-dinitroaniline complex. This complex prevents normal cell division by disrupting the mitotic spindle, ultimately causing stunted growth and root elongation in treated plants .
  • Selective Herbicidal Properties : Research indicates that this compound exhibits selective herbicidal activity against specific weed species while minimizing damage to crop plants. This selectivity is particularly beneficial in agricultural settings where crop safety is paramount .

Biological Activity in Various Organisms

The biological activity of this compound extends beyond plants to include effects on aquatic organisms and potential impacts on human health.

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties:

  • Effectiveness Against Weeds : Studies have shown that this compound effectively controls a range of broadleaf and grassy weeds without significantly harming crops like corn and soybeans. Its application has resulted in enhanced crop yields due to reduced competition from weeds .
  • Resistance Mechanisms : Understanding how some weeds develop resistance to dinitroanilines is crucial for effective weed management. Resistance often involves mutations in tubulin genes that reduce the binding affinity of the herbicide .

Ecotoxicological Effects

The potential ecotoxicological effects of this compound on non-target organisms have been documented:

  • Aquatic Toxicity : Research indicates that dinitroanilines can accumulate in aquatic environments, affecting species such as fish and invertebrates. For instance, studies have shown significant bioaccumulation in fish tissues following exposure .
  • Impact on Non-target Invertebrates : The compound's toxicity extends to benthic organisms like oligochaetes and chironomids, raising concerns about its ecological impact .

Case Studies

Several case studies illustrate the biological activity and effects of this compound:

  • Agricultural Impact Study :
    • A study assessed the effectiveness of this compound in controlling specific weed populations in soybean fields. Results indicated a significant reduction in weed biomass and an increase in soybean yield compared to untreated plots .
  • Aquatic Toxicity Assessment :
    • An investigation into the accumulation of dinitroanilines in aquatic ecosystems revealed that exposure led to adverse effects on fish populations. The study highlighted the importance of monitoring these compounds to mitigate their impact on aquatic life .
  • Resistance Evolution Research :
    • Research focused on the genetic mechanisms behind resistance development in weed species exposed to dinitroanilines. Findings showed specific mutations in tubulin genes correlated with increased resistance levels, emphasizing the need for integrated pest management strategies .

Summary Table of Biological Activities

Activity Type Description References
Herbicidal ActivityEffective against broadleaf and grassy weeds; enhances crop yield
Microtubule DisruptionInhibits cell division by disrupting microtubule formation
Aquatic ToxicityAccumulates in fish; impacts non-target aquatic organisms
Resistance MechanismsGenetic mutations reduce herbicide efficacy in certain weed species

Q & A

Q. What crystallographic techniques resolve the electronic structure and packing interactions of nitroanilines?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K, as applied to 2-bromo-4,6-dinitroaniline, reveals bond lengths (e.g., N–C = 1.456 Å) and π-π stacking distances (3.5–4.0 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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